

chemical properties of 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole

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Compound of Interest

Compound Name: 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole

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An In-Depth Technical Guide to the Chemical Properties and Synthetic Strategies of **1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole**

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Foreword: The fusion of pyran and pyrazole rings creates the heterocyclic scaffold known as pyranopyrazole, a structure of significant interest in medicinal chemistry and drug discovery.[1] [2] This family of compounds has demonstrated a vast array of biological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[1][2][3] The specific isomer, **1,4,6,7-tetrahydropyrano[4,3-c]pyrazole**, represents a core structural motif whose derivatives are explored as potent inhibitors of various biological targets, such as protein kinases and ion channels.[4] This guide provides a comprehensive overview of the fundamental chemical properties, structural characteristics, synthesis, and reactivity of the **1,4,6,7-tetrahydropyrano[4,3-c]pyrazole** core, aimed at researchers, scientists, and professionals in drug development.

Molecular Structure and Physicochemical Properties

The **1,4,6,7-tetrahydropyrano[4,3-c]pyrazole** system features a tetrahydropyran ring fused to a pyrazole ring. This bicyclic structure combines the features of both heterocyclic systems,

resulting in a unique three-dimensional conformation and distribution of electron density that dictates its chemical behavior and biological activity.

The pyrazole moiety is an aromatic, five-membered ring with two adjacent nitrogen atoms.[5][6] One nitrogen atom is pyrrole-like (N1) and can act as a hydrogen bond donor, while the other is pyridine-like (N2) and is a hydrogen bond acceptor.[7] This dual nature is crucial for its interaction with biological macromolecules. The tetrahydropyran ring is a saturated six-membered ring containing an oxygen atom, which imparts water solubility and can also participate in hydrogen bonding. The fusion of these two rings creates a rigid scaffold that is synthetically versatile and valuable for constructing active pharmaceutical ingredients (APIs).[8]

Diagram: Core Structure and Numbering

Caption: IUPAC numbering of the **1,4,6,7-tetrahydropyrano[4,3-c]pyrazole** core.

Computed Physicochemical Properties

While experimental data for the unsubstituted parent compound is scarce, computational methods provide valuable insights into its properties. The properties listed below are for the derivative **1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile**.

Property	Value	Source
Molecular Formula	C ₇ H ₇ N ₃ O	[9]
Molecular Weight	149.15 g/mol	[9]
Topological Polar Surface Area	61.7 Å ²	[9]
Hydrogen Bond Acceptor Count	3	[9]
Hydrogen Bond Donor Count	1	[9]
XLogP3-AA	-0.4	[10] (Value for similar scaffold)

These computed values suggest that the core scaffold possesses favorable "drug-like" properties, including a low molecular weight and a polar surface area conducive to membrane permeability and solubility.

Synthesis of the 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole Scaffold

The construction of the pyranopyrazole fused ring system can be achieved through various synthetic strategies. A common and effective approach involves a multi-step sequence starting from commercially available materials like tetrahydropyran-4-one. Multi-component reactions (MCRs) are also widely employed for the synthesis of substituted pyranopyrazoles due to their efficiency and atom economy.^{[11][12]}

Workflow: Key Synthetic Pathway

A patented method illustrates a reliable pathway to synthesize derivatives of this scaffold, specifically **1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid**.^[4] This process involves an initial Claisen condensation followed by a Knorr-type pyrazole synthesis (cyclization with hydrazine).

Diagram: Synthetic Workflow



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Caption: General synthetic route for **1,4,6,7-tetrahydropyrano[4,3-c]pyrazole** derivatives.

Experimental Protocol: Synthesis of 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid^[4]

This protocol is adapted from the patented synthesis method and serves as a representative example for accessing this scaffold.

Step 1: Synthesis of 2-oxo-2-(4-oxo-tetrahydro-2H-pyran-3-yl) ethyl acetate

- To a solution of tetrahydropyran-4-one (1.0 eq) in anhydrous tetrahydrofuran (THF), add lithium bis(trimethylsilyl)amide (LHMDS) at -78 °C.
- Stir the mixture for 30 minutes.
- Slowly add a solution of diethyl oxalate (1.1 eq) in THF.
- Maintain the reaction at -78 °C for 2 hours, then allow it to warm to room temperature.
- Quench the reaction with aqueous HCl and extract with an organic solvent (e.g., ethyl acetate).
- Purify the crude product via column chromatography to yield the diketone intermediate.

Causality: The use of a strong, non-nucleophilic base like LHMDS at low temperatures is critical to selectively deprotonate the α -carbon of the ketone, initiating the Claisen condensation with diethyl oxalate. Low temperature prevents side reactions.

Step 2: Synthesis of Ethyl **1,4,6,7-tetrahydropyrano[4,3-c]pyrazole**-3-carboxylate

- Dissolve the intermediate from Step 1 in glacial acetic acid.
- Add hydrazine hydrate (1.2 eq) to the solution.
- Heat the reaction mixture under reflux until TLC analysis indicates the consumption of the starting material.
- Cool the reaction and pour it into ice water to precipitate the product.
- Filter, wash with water, and dry the solid to obtain the pyrazole ester.

Causality: Acetic acid serves as both the solvent and a catalyst for the condensation reaction between the diketone and hydrazine, leading to the formation of the pyrazole ring.

Step 3: Hydrolysis to **1,4,6,7-tetrahydropyrano[4,3-c]pyrazole**-3-carboxylic acid

- Dissolve the ester from Step 2 in a mixture of ethanol and water.
- Add an aqueous solution of lithium hydroxide (LiOH) (1.5 eq).
- Stir the mixture at 40-60 °C until the hydrolysis is complete (monitored by TLC).
- Acidify the reaction mixture with aqueous HCl to precipitate the carboxylic acid.
- Filter the solid, wash with water, and dry to obtain the final product.

Causality: Saponification of the ethyl ester using LiOH is a standard and reliable method for hydrolysis. The use of a mixed solvent system ensures the solubility of both the ester and the inorganic base.

Spectroscopic Characterization

The structural elucidation of **1,4,6,7-tetrahydropyrano[4,3-c]pyrazole** and its derivatives relies on standard spectroscopic techniques. While a complete dataset for the parent compound is not readily available, data from substituted analogs provide a clear picture of the expected spectral features.[\[1\]](#)[\[7\]](#)[\[13\]](#)[\[14\]](#)

- ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the tetrahydropyran ring, typically in the range of δ 2.0-4.5 ppm. A broad singlet for the N-H proton of the pyrazole ring would appear further downfield (potentially $> \delta$ 10 ppm), and its position can be concentration-dependent.[\[14\]](#) Protons on the pyrazole ring itself, if present, would appear in the aromatic region.
- ¹³C NMR: The carbon spectrum will show signals for the aliphatic carbons of the pyran ring (typically δ 20-70 ppm) and the carbons of the pyrazole ring (δ 95-160 ppm).[\[1\]](#)[\[14\]](#)
- FTIR: The infrared spectrum is characterized by a broad absorption band for the N-H stretching vibration of the pyrazole ring, typically found in the 3200-3400 cm⁻¹ region.[\[13\]](#) Other characteristic peaks would depend on the substituents present.
- Mass Spectrometry: Mass spectrometry would confirm the molecular weight of the compound and provide fragmentation patterns useful for structural confirmation.[\[14\]](#)

Chemical Reactivity

The reactivity of the **1,4,6,7-tetrahydropyrano[4,3-c]pyrazole** scaffold is governed by the interplay of the pyrazole and tetrahydropyran rings.

- **N-Alkylation and N-Acylation:** The pyrazole ring contains two nitrogen atoms. The N1-H is acidic and can be deprotonated with a base, allowing for subsequent alkylation or acylation to introduce substituents. This is a common strategy for modifying the scaffold's properties. [15] The N2 nitrogen is basic and is the site of protonation. [6]
- **Electrophilic Aromatic Substitution:** The pyrazole ring is an electron-rich aromatic system. However, it is generally less reactive towards electrophilic substitution than benzene. When the C3 position is unsubstituted, it is the most likely site for electrophilic attack.
- **Reactions of Substituents:** The true synthetic utility of the scaffold lies in the reactivity of its derivatives. For instance, a carboxylic acid group at the C3 position (as synthesized in the protocol above) can be converted into amides, esters, or other functional groups, providing a handle for further diversification. [4] Similarly, an aldehyde group can undergo condensation reactions. [13]
- **Ring Stability:** The fused aromatic pyrazole system imparts significant stability to the scaffold. It is resistant to many oxidizing and reducing conditions, although the tetrahydropyran ring can be more susceptible to cleavage under harsh acidic conditions. [6]

Applications in Drug Discovery

The pyranopyrazole core is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active compounds. [8][16] Derivatives of the **1,4,6,7-tetrahydropyrano[4,3-c]pyrazole** system are being actively investigated for a range of therapeutic applications.

- **Enzyme Inhibitors:** The rigid structure and hydrogen bonding capabilities of the scaffold make it an excellent platform for designing enzyme inhibitors. Derivatives have been prepared as inhibitors of various kinases and other enzymes. [4]
- **Anticancer Agents:** Numerous pyrazole-containing compounds have shown potent anticancer activity. [3][16] Indolyl-substituted **1,4,6,7-tetrahydropyrano[4,3-c]pyrazole**

derivatives, for example, have demonstrated significant cytotoxicity against several cancer cell lines.[3]

- **Antiviral Activity:** Recently, pyranopyrazole derivatives have been identified as novel inhibitors of human coronavirus (HCoV-229E), highlighting their potential in the development of antiviral therapeutics.[17]
- **Ion Channel Modulators:** The scaffold is used to construct modulators of ion channels like the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR).[4]

Conclusion

The **1,4,6,7-tetrahydropyrano[4,3-c]pyrazole** core is a synthetically accessible and highly versatile heterocyclic scaffold. Its unique combination of a saturated pyran ring and an aromatic pyrazole ring provides a rigid framework with favorable physicochemical properties and multiple points for chemical modification. The proven biological relevance of its derivatives, particularly in oncology and virology, ensures that this scaffold will remain an area of intense focus for researchers and drug development professionals. The synthetic pathways and chemical properties outlined in this guide provide a foundational understanding for the future design and exploration of novel therapeutics based on this potent chemical entity.

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